4-(2-fluorobenzyl)-2H-benzo[b][1,4]thiazin-3(4H)-one
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Overview
Description
4-(2-Fluorobenzyl)-2H-1,4-benzothiazin-3(4H)-one is a chemical compound that belongs to the class of benzothiazines. This compound is characterized by the presence of a fluorobenzyl group attached to the benzothiazine ring. Benzothiazines are known for their diverse biological activities and have been studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-fluorobenzyl)-2H-benzo[b][1,4]thiazin-3(4H)-one typically involves the reaction of 2-fluorobenzyl chloride with 2-aminothiophenol under basic conditions to form the intermediate 2-(2-fluorobenzylthio)aniline. This intermediate is then cyclized using a suitable cyclizing agent, such as polyphosphoric acid, to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-(2-Fluorobenzyl)-2H-1,4-benzothiazin-3(4H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.
Substitution: Amines, thiols; reactions are conducted under basic or acidic conditions depending on the nucleophile.
Major Products Formed
Oxidation: Oxidized derivatives of the benzothiazine ring.
Reduction: Reduced forms of the benzothiazine ring.
Substitution: Substituted benzothiazine derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-fluorobenzyl)-2H-benzo[b][1,4]thiazin-3(4H)-one involves its interaction with specific molecular targets. The fluorobenzyl group enhances the compound’s ability to bind to certain enzymes or receptors, thereby modulating their activity. The benzothiazine ring structure allows for interactions with various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzyl chloride: A precursor used in the synthesis of 4-(2-fluorobenzyl)-2H-benzo[b][1,4]thiazin-3(4H)-one.
4-Fluorobenzyl alcohol: Another related compound with similar structural features.
Uniqueness
4-(2-Fluorobenzyl)-2H-1,4-benzothiazin-3(4H)-one is unique due to the presence of both the fluorobenzyl group and the benzothiazine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C15H12FNOS |
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Molecular Weight |
273.3 g/mol |
IUPAC Name |
4-[(2-fluorophenyl)methyl]-1,4-benzothiazin-3-one |
InChI |
InChI=1S/C15H12FNOS/c16-12-6-2-1-5-11(12)9-17-13-7-3-4-8-14(13)19-10-15(17)18/h1-8H,9-10H2 |
InChI Key |
OIGAAPJQZHXLNA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C2=CC=CC=C2S1)CC3=CC=CC=C3F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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